molecular formula C14H9F3N2O3 B1388890 Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate CAS No. 1027511-30-3

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate

Cat. No.: B1388890
CAS No.: 1027511-30-3
M. Wt: 310.23 g/mol
InChI Key: IFFFBUGNMCTIFU-UHFFFAOYSA-N
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Description

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate (CAS: 1027511-30-3) is a heterocyclic compound featuring a 7-azaindole core (pyrrolo[2,3-b]pyridine) substituted at position 6 with a furan-2-yl group and at position 4 with a trifluoromethyl (CF₃) group. The methyl ester at position 2 enhances its stability and modulates solubility. This compound is classified under HS code 29349990.90, indicating its role as a heterocyclic intermediate or active pharmaceutical ingredient (API) .

The 7-azaindole scaffold is notable for its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and enzymes. The CF₃ group contributes to metabolic stability and lipophilicity, while the furan-2-yl substituent may influence π-π stacking interactions and electronic properties.

Properties

IUPAC Name

methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c1-21-13(20)10-5-7-8(14(15,16)17)6-9(18-12(7)19-10)11-3-2-4-22-11/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFFBUGNMCTIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662732
Record name Methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-30-3
Record name Methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the azaindole core, followed by the introduction of the furan ring and the trifluoromethyl group. The final step involves esterification to form the methyl ester.

    Preparation of Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzonitrile.

    Introduction of Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The azaindole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions include furanone derivatives, methyl-substituted azaindoles, and various substituted azaindole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate is primarily explored for its potential as a drug candidate. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical properties for drug efficacy.

Case Studies:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of azaindoles exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. The introduction of the furan moiety may enhance this activity due to its electron-donating effects, which can stabilize reactive intermediates during metabolic processes.

Agrochemicals

The compound's unique structure also makes it a candidate for developing agrochemicals. The trifluoromethyl group is known to improve the bioactivity of pesticides and herbicides.

Research Findings:

  • Pesticide Development : Research has shown that compounds with similar structures can act as effective fungicides and insecticides, indicating that this compound could be synthesized for similar applications.

Material Science

Beyond biological applications, this compound may also have utility in material science, particularly in the development of fluorinated polymers and materials that require specific thermal or chemical resistance.

Insights:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer backbones can significantly enhance their thermal stability and chemical resistance, making them suitable for high-performance applications.

Data Table: Comparison of Applications

Application AreaPotential UsesKey Features
Medicinal ChemistryAnticancer agentsEnhanced metabolic stability
AgrochemicalsPesticides, herbicidesIncreased bioactivity
Material ScienceFluorinated polymersImproved thermal stability

Mechanism of Action

The mechanism of action of Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Molecular Properties

The following table summarizes structural and molecular differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical Properties (Reported)
Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate C₁₄H₉F₃N₂O₃ 310.29 6: Furan-2-yl; 4: CF₃; 2: COOCH₃ Not reported
Methyl 6-(thien-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate C₁₄H₉F₃N₂O₂S 326.29 6: Thiophen-2-yl; 4: CF₃; 2: COOCH₃ Not reported
Methyl 6-(trifluoromethyl)-7-azaindole-2-carboxylate C₉H₅F₃N₂O₂ 244.17 6: CF₃; 4: H; 2: COOCH₃ Yellow solid

Substituent-Specific Analysis

Furan-2-yl vs. Thiophen-2-yl (Position 6)
  • Electronic Effects : Furan’s oxygen atom is more electronegative than thiophene’s sulfur, altering electron density in the azaindole core. This may impact binding affinity in biological systems.
Trifluoromethyl at Position 4 vs. Position 6
  • The CF₃ group at position 4 (target compound) may sterically hinder interactions compared to its placement at position 6 (). Positional differences influence steric bulk and electronic effects on the aromatic system.
Ester Group (Position 2)
  • All three compounds share a methyl ester, which improves cell permeability but is susceptible to hydrolysis. Stability studies under physiological conditions are critical for drug development.

Biological Activity

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate (CAS Number: 1027511-30-3) is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this azaindole derivative.

  • Molecular Formula : C14H9F3N2O3
  • Molecular Weight : 310.23 g/mol
  • Structure : The compound features a trifluoromethyl group and a furan moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 7-azaindole derivatives with appropriate electrophiles under acidic or basic conditions. The methodology often employs trifluoroacetic acid (TFA) as a catalyst, which enhances the yield and purity of the final product .

Antimicrobial Activity

Research indicates that various azaindole derivatives exhibit notable antimicrobial properties. In particular, 7-azaindoles have been tested against a range of bacterial and fungal strains. For instance, compounds derived from this class have shown significant activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL observed for some derivatives .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Azaindoles generally demonstrate cytotoxicity against various cancer cell lines. For example, structure-activity relationship (SAR) studies have shown that modifications at the 3 and 5 positions of the azaindole core can significantly affect potency against cancer cells .

Inhibition Studies

Inhibitory assays have revealed that certain azaindoles, including those with trifluoromethyl substitutions, can inhibit specific kinases involved in cancer progression. For instance, BAY-405, an azaindole-based compound, has shown promising results in enhancing T-cell immunity and overcoming tumor-induced immunosuppression .

Case Studies

  • Antitrypanosomal Activity : A study on 3,5-disubstituted 7-azaindoles demonstrated that specific derivatives possess strong anti-Trypanosoma brucei activity, indicating potential for treating African sleeping sickness. Compounds in this series exhibited pEC50 values greater than 7.0 against the parasite .
  • Antiviral Applications : Given the structural similarity to other heterocycles known for antiviral activity, methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole derivatives are being explored for their ability to inhibit viral replication in cell cultures .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialCryptococcus neoformans3.9 µg/mL
AntitrypanosomalTrypanosoma bruceipEC50 > 7.0
AnticancerVarious Cancer Cell LinesVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate?

  • Methodology : The synthesis of 7-azaindole derivatives typically involves multicomponent reactions or sequential functionalization. For example, coupling a pre-functionalized furan moiety (e.g., fur-2-ylboronic acid) to the 7-azaindole core via Suzuki-Miyaura cross-coupling can introduce the furan group. The trifluoromethyl group may be introduced via nucleophilic trifluoromethylation using TMSCF₃ or electrophilic reagents like Togni’s reagent . The methyl ester at the 2-position is often installed early via esterification of a carboxylic acid intermediate. Purification methods include column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .

Q. How should researchers optimize reaction conditions for introducing the trifluoromethyl group?

  • Methodology : Trifluoromethylation is sensitive to solvent polarity and temperature. For electrophilic trifluoromethylation, dichloromethane or DMF at 0–25°C with catalytic Cu(I) or Ru(II) is effective. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm completion by ¹⁹F NMR (δ −60 to −65 ppm for CF₃ groups). Contradictions in yield may arise from competing side reactions (e.g., hydrolysis); mitigate by using anhydrous solvents and inert atmosphere .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ~357.08). ¹H/¹³C NMR should resolve the furan protons (δ 6.3–7.1 ppm) and trifluoromethyl carbon (δ ~120 ppm, q, J = 280 Hz). X-ray crystallography (as in ) can confirm stereoelectronic effects of the CF₃ group on the azaindole core. Purity ≥95% is validated via HPLC (C18 column, MeCN/H₂O + 0.1% TFA) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the 7-azaindole core?

  • Methodology : Computational studies (DFT, NBO analysis) reveal that the electron-withdrawing CF₃ group decreases electron density at the 4-position, directing electrophilic substitution to the 5-position. Experimental validation: React the compound with HNO₃/H₂SO₄; nitration occurs preferentially at the 5-position, confirmed by NOESY NMR and isotopic labeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate
Reactant of Route 2
Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate

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